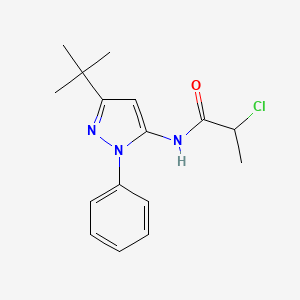

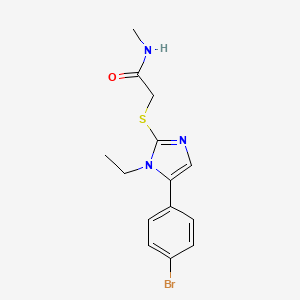

2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid often involves reactions between pyridinecarboxylic acids and phenylhydrazine derivatives. For example, a study by Ghadermazi et al. (2011) details the synthesis of a nickel(II) compound including pyridine-2,6-dicarboxylate and Phenylhydrazinium ions, highlighting the utility of phenylhydrazine in forming complex metal-organic frameworks (Ghadermazi et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds akin to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid often features significant hydrogen bonding and other noncovalent interactions, contributing to their stability and packing in the crystalline state. A study by Vishweshwar et al. (2002) on pyrazinecarboxylic acids demonstrates the role of carboxylic acid-pyridine supramolecular synthons in controlling self-assembly in crystal structures (Vishweshwar et al., 2002).

Chemical Reactions and Properties

Compounds structurally related to 2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid are involved in a variety of chemical reactions. For example, Yıldırım et al. (2005) explored the functionalization reactions of related pyrazole carboxylic acids, demonstrating the reactivity of such compounds towards nucleophilic substitution and their potential for further chemical modifications (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as melting points and solubility, can be influenced by their molecular and crystal structures. The work by Chattopadhyay et al. (2003) on dirhenium(II) complexes with pyridinecarboxylate ligands exemplifies how the coordination mode and ligand environment affect the physical properties of metal-organic frameworks (Chattopadhyay et al., 2003).

科学的研究の応用

Crystal Engineering and Supramolecular Synthons :

- Vishweshwar et al. (2002) explored the crystal structures of pyrazinic acid and isomeric methylpyrazine carboxylic acids, focusing on the occurrence of carboxylic acid-pyridine supramolecular synthon in these acids. This study contributes to understanding how molecular features correlate with supramolecular synthons in pyridine and pyrazine carboxylic acids, which is crucial for future crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

- Long et al. (2014) investigated the coexistence of carboxylic acid–acid hydrogen-bonding dimer and acid–pyridine hydrogen-bonding motif in crystal engineering. Their study of 2-[phenyl(propyl)amino]nicotinic acid provides insights into the structural aspects of hydrogen-bonded motifs in crystal formations (Long, Zhou, Parkin, & Li, 2014).

Chemical Extraction and Separation Techniques :

- Datta and Kumar (2014) focused on the reactive extraction of pyridine-2-carboxylic acid for applications in pharmaceuticals, herbicides, and nutritional supplements. This study offers valuable insights into optimizing extractive systems for carboxylic acids with minimal toxicity (Datta & Kumar, 2014).

- Kumar and Babu (2009) explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane, revealing the impact of different diluents on extraction efficiency. This research is significant for the production of acids in the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Material Science and Gas Adsorption :

- Jia et al. (2007) reported on twelve-connected metal-organic frameworks with high hydrogen adsorption capabilities. This work, utilizing pyridine-3,5-bis(phenyl-4-carboxylic acid), is relevant for developing materials for gas storage and separation (Jia, Lin, Wilson, Blake, Champness, Hubberstey, Walker, Cussen, & Schröder, 2007).

Synthesis of Novel Compounds and Biological Studies :

- Revanasiddappa and Subrahmanyam (2009) conducted a study on the synthesis and biological activities of novel thiazolidinones derived from pyridine-3-carboxylic acid hydrazide. This research contributes to the development of new compounds with potential biological applications (Revanasiddappa & Subrahmanyam, 2009).

Electrochemical Studies :

- Nonaka et al. (1981) investigated the electroreduction of substituents on a pyridine ring in aqueous sulfuric acid. Their findings are important for understanding the reduction mechanism and potential synthetic applications of substituted pyridines (Nonaka, Kato, Fuchigami, & Sekine, 1981).

特性

IUPAC Name |

2-(2-phenylhydrazinyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-12(17)10-7-4-8-13-11(10)15-14-9-5-2-1-3-6-9/h1-8,14H,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTFPUVBBAVRNBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC2=C(C=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Phenylhydrazinyl)pyridine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Oxa-1-azaspiro[4.5]decane-3-thiol;hydrochloride](/img/structure/B2487731.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2487732.png)

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2487740.png)

![N-[2-(diethylcarbamoyl)phenyl]-6-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2487741.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

![4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2487751.png)